REACTION_CXSMILES
|
[N+:1]([CH2:4][CH3:5])([O-:3])=[O:2].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH:17]=[O:18].O>C(#N)C>[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH:17]([OH:18])[CH:4]([N+:1]([O-:3])=[O:2])[CH3:5] |f:1.2.3.4|
|
Name
|
nitroethane
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
potassium phosphate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography over silicagel (eluent:cyclohexane/ethylacetate 9:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C(C)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |